Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate
Description
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate (CAS: 954239-25-9) is a heterocyclic organic compound featuring an indazole core substituted with a benzyloxy group at position 6 and a methyl ester at position 2. Its molecular formula is inferred as C₁₆H₁₄N₂O₃, with a molecular weight of approximately 282.30 g/mol (calculated). The compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules . Key structural characteristics include:
- Indazole scaffold: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
- Benzyloxy substituent: Enhances lipophilicity and modulates electronic properties.
- Methyl ester group: Provides reactivity for further derivatization (e.g., hydrolysis to carboxylic acids).
Safety data indicate that the compound requires standard handling protocols for organic esters, including precautions against inhalation and skin contact .
Properties
IUPAC Name |
methyl 6-phenylmethoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)15-13-8-7-12(9-14(13)17-18-15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSXQIRRNPDQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657881 | |
| Record name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-25-9 | |
| Record name | Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases:
- Oncology : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. Studies indicate that derivatives of indazole can effectively target pathways involved in tumor growth and metastasis .
- Anti-inflammatory Agents : The compound's interaction with cyclooxygenase enzymes suggests potential utility in developing anti-inflammatory medications. Research indicates that it can modulate the inflammatory response, making it relevant for conditions like arthritis and other inflammatory disorders.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating enzyme mechanisms and signaling pathways:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as MAPKAP kinases, which play crucial roles in cellular signaling. This inhibition can provide insights into the regulation of various biological processes .
- Mechanistic Studies : Researchers utilize this compound to explore the interactions between small molecules and biological macromolecules, aiding in the understanding of complex biochemical pathways .
Material Science
The unique properties of this compound extend beyond biological applications into material science:
- Polymer Development : Due to its structural stability and reactivity, the compound is being explored for use in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronics and coatings .
Agricultural Chemistry
In agricultural settings, this compound has potential applications in formulating agrochemicals:
- Pesticide Development : The compound may contribute to the development of pesticides that enhance crop yield and resistance to pests. Its ability to interact with biological systems makes it a candidate for creating effective agrochemical solutions .
Analytical Chemistry
This compound is also utilized in analytical chemistry:
- Method Development : It plays a role in developing analytical methods for detecting and quantifying similar compounds, ensuring accuracy in research settings and quality control processes in pharmaceutical manufacturing .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism by which Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Methyl Indazole-3-Carboxylate Derivatives
Key Findings :
- Lipophilicity : The benzyloxy substituent confers higher logP values (predicted ~3.5) compared to methyl or trifluoromethyl derivatives, influencing bioavailability in drug design .
Functional Group Analogs: Ester Modifications
Table 2: Comparison of Indazole Carboxylate Esters
Key Findings :
- Stability : The tert-butyl carbamate group in BCP10223 offers superior stability under acidic conditions compared to the methyl ester .
Heterocyclic Analogs: Benzodithiazine Derivatives
Table 3: Comparison with Benzodithiazine-Based Esters
Key Findings :
- Thermal Stability : Benzodithiazine derivatives exhibit significantly higher decomposition temperatures (>250°C) compared to indazole analogs, attributed to their rigid sulfone-containing cores .
Biological Activity
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate is a compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15N2O3
- Molecular Weight : 285.30 g/mol
- Structure : The compound features a benzyloxy group attached to the indazole ring, which is crucial for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit their proliferation by affecting cell cycle regulation.
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, potentially by inhibiting cyclooxygenase enzymes involved in inflammatory pathways .
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against certain bacterial strains, indicating its potential use as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting overall cellular metabolism and inflammatory responses .
- Cell Signaling Modulation : It interacts with various cell signaling pathways, leading to alterations in gene expression that contribute to its anticancer and anti-inflammatory effects.
- Binding Affinity : Molecular docking studies have shown that this compound can bind effectively to targets such as kinases, which play critical roles in cell proliferation and survival .
Case Studies and Experimental Data
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Comparative Table of Biological Activities
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data specific to this compound is limited, similar indazole derivatives are known for their favorable absorption and distribution characteristics. Safety data remains sparse; thus, standard laboratory safety protocols should be adhered to when handling the compound.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 6-(benzyloxy)-1H-indazole-3-carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl in H₂O/EtOH (1:1) | 85% | |
| Basic (NaOH, room temp) | 2M NaOH in H₂O/THF (3:1) | 78% |
The carboxylic acid product can participate in amide coupling reactions, as demonstrated by its use in synthesizing antitubercular agents via HATU-mediated couplings .
Reduction of the Ester Group
The ester is reduced to a primary alcohol using strong reducing agents.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → reflux | 3-(hydroxymethyl)-6-(benzyloxy)-1H-indazole | 72% | |
| DIBAL-H | Toluene, -78°C | Partial reduction to aldehyde | 45% |
Hydrogenolysis of the Benzyloxy Group
Catalytic hydrogenation removes the benzyl protecting group, yielding a hydroxyl-substituted indazole.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 6-hydroxy-1H-indazole-3-carboxylate | 89% | |
| Pd(OH)₂ | H₂ (3 atm), MeOH, 50°C | Same as above | 92% |
The deprotected hydroxyl group enables electrophilic substitution (e.g., sulfonation or alkylation) .
Nucleophilic Substitution at the Benzyloxy Group
The benzyloxy moiety undergoes substitution with nucleophiles under mild conditions.
| Nucleophile | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 80°C | 6-azido-1H-indazole-3-carboxylate | 68% | |
| KSCN | Acetone, reflux | 6-thiocyano derivative | 61% |
Cross-Coupling Reactions
The indazole core participates in palladium-catalyzed couplings, enabling structural diversification.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 6-aryl-substituted derivatives | 55–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkylated indazoles | 60% |
Amide Formation
The hydrolyzed carboxylic acid reacts with amines to form bioactive amides.
| Amine | Coupling Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chloroaniline | HATU, DIPEA | N-(4-chlorophenyl)amide | 88% | |
| Cyclohexylamine | EDC·HCl, HOBt | Cyclohexylamide | 82% |
Photochemical Reactions
UV irradiation induces dimerization or rearrangement in specific solvents.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), MeCN | Indazole dimer | 34% | |
| UV (365 nm), Benzene | Ring-expanded quinazoline | 28% |
Preparation Methods
Diazotization-Based Cyclization from ortho-Aminobenzacetamides/ortho-Aminobenzacetates
A highly efficient and widely reported method for synthesizing 1H-indazole-3-carboxylic acid derivatives—including methyl esters with benzyloxy substituents—is via diazotization reactions of ortho-aminobenzacetamides or ortho-aminobenzacetates. This method offers operational simplicity, mild conditions, rapid reaction rates, and high yields. The diazotization reagent converts the ortho-amino group into a diazonium salt intermediate, which undergoes intramolecular cyclization to form the indazole ring system.
- Reaction Conditions: Typically conducted under mild acidic conditions with sodium nitrite or related diazotization reagents.
- Yields: High yields reported (often >60%) with broad substrate tolerance.
- Mechanism: Formation of diazonium salt intermediate is key, followed by ring closure to indazole-3-carboxylate derivatives.
- Example: Xu and Huang (2021) demonstrated this method's utility in synthesizing various 1H-indazole-3-carboxylic acid derivatives, including those with benzyloxy groups, with yields ranging from 46% to 60%.
Esterification and Functional Group Introduction via Carbodiimide-Mediated Coupling
The methyl ester functionality at the 3-carboxylate position is commonly introduced by esterification of the corresponding 6-(benzyloxy)-1H-indazole-3-carboxylic acid. Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) facilitate the formation of methyl esters efficiently.
- Typical Conditions: Reaction in acetonitrile at room temperature under inert atmosphere for 12 hours.
- Yields: Moderate to good yields (~32%) reported for similar indazole derivatives.
- Purification: Followed by extraction, drying, and silica gel chromatography.
- Example: A related indazole-3-carboxylic acid derivative was esterified using EDC and DMAP in acetonitrile to yield the methyl ester in 32% yield.
Benzylation of Hydroxy Groups to Form Benzyloxy Substituent
The benzyloxy substituent at the 6-position is typically introduced by O-benzylation of the corresponding hydroxy-indazole intermediate. This step involves nucleophilic substitution of the hydroxy group with benzyl bromide or benzyl chloride under basic conditions.
- Reaction Conditions: Base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF).
- Temperature: Generally room temperature to mild heating.
- Yields: High yields are typical for benzylation reactions.
- Notes: Careful control of reaction time and stoichiometry is essential to avoid over-alkylation or side reactions.
Representative Experimental Procedure Summary
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1. Diazotization and Cyclization | ortho-Aminobenzacetamide or ortho-Aminobenzacetate, Sodium nitrite, Acidic medium, RT | Formation of 1H-indazole-3-carboxylic acid core | 46-60% | Mild, efficient, scalable |
| 2. O-Benzylation | Benzyl bromide, K2CO3, DMF, RT | Introduction of benzyloxy group at C6 | High (typically >80%) | Requires anhydrous conditions |
| 3. Esterification | Methyl alcohol, EDC, DMAP, Acetonitrile, RT, 12h | Formation of methyl ester at 3-carboxylate | ~32% (similar derivatives) | Purification by silica gel chromatography |
Analytical and Purification Techniques
- Purification: Flash column chromatography on silica gel using solvent gradients such as dichloromethane/methanol or ethyl acetate/dichloromethane.
- Characterization: NMR (1H and 13C), HPLC retention times, and mass spectrometry (UPLC-MS or HRMS) are standard analytical tools for confirming structure and purity.
- Typical NMR Features: Signals corresponding to benzyloxy methylene protons (~4.5-5.0 ppm), aromatic protons of indazole and benzyl groups, and methyl ester protons (~3.7 ppm).
Research Findings and Optimization Notes
- The diazotization route is favored for its operational simplicity and broad substrate scope, allowing for efficient synthesis of substituted indazole-3-carboxylates including benzyloxy derivatives.
- Carbodiimide-mediated esterification provides a mild and effective method for introducing the methyl ester but may require optimization to improve yields.
- Benzylation is a straightforward and high-yielding step but demands strict control to prevent side reactions.
- Side reactions such as dimerization of intermediates can occur, especially with electron-rich substrates, necessitating careful reaction monitoring.
- Alternative coupling methods and protecting group strategies can be employed depending on the specific substitution pattern and functional group tolerance.
Q & A
Q. What are the standard synthetic routes for Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of the indazole core. A common approach is to introduce the benzyloxy group at the 6-position via nucleophilic aromatic substitution or palladium-catalyzed coupling, followed by esterification at the 3-position. For example, highlights tert-butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate as a key intermediate, suggesting that Boc protection may stabilize the indazole ring during benzyloxy group installation . Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical: notes that refluxing in acetic acid with sodium acetate can enhance cyclization efficiency in similar indazole derivatives .
Q. Which analytical techniques are most reliable for characterizing purity and structure?
- HPLC-MS : To assess purity and detect trace byproducts (e.g., de-esterified analogs).
- NMR : 1H/13C NMR confirms regiochemistry of substitutions. For instance, the benzyloxy group’s protons appear as distinct doublets in the aromatic region (~7.3–7.5 ppm), while the methyl ester resonates as a singlet at ~3.9 ppm .
- X-ray crystallography : Resolves ambiguities in substituent orientation, as seen in ’s crystallographic data for a structurally related benzothiazine carboxylate .
Advanced Research Questions
Q. How can regioselective functionalization at the indazole 6-position be achieved without compromising the ester group?
The benzyloxy group’s installation requires careful protecting group strategies. demonstrates that tert-butyl carbamate (Boc) protection of the indazole nitrogen prevents undesired side reactions during benzylation . For example, using a Boc-protected intermediate (e.g., tert-butyl 6-hydroxy-1H-indazole-1-carboxylate) allows selective O-benzylation under Mitsunobu conditions (DIAD, PPh3) . Post-functionalization, the Boc group is removed via TFA, preserving the methyl ester.
Q. How should researchers address contradictory spectral data for synthetic batches?
Contradictions often arise from residual solvents, tautomerism, or polymorphic forms. For example:
- Case 1 : Split peaks in 1H NMR may indicate rotamers from restricted rotation of the benzyloxy group. Heating the NMR sample to 60°C can coalesce signals .
- Case 2 : HPLC purity discrepancies (>98% vs. 95%) may stem from hygroscopic intermediates. recommends storing intermediates under inert atmosphere and using Karl Fischer titration to monitor moisture content .
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : For hygroscopic batches, lyophilize the compound after synthesis to remove residual solvents (e.g., DMF or acetic acid) that promote hydrolysis .
- Stabilizers : Add radical scavengers like BHT (0.1% w/w) to prevent oxidative degradation of the benzyloxy group .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data in kinase inhibition assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or compound solubility. For example:
- Solubility : Methyl ester derivatives often require DMSO stocks >10 mM. Precipitation in aqueous buffers (e.g., PBS) can falsely lower apparent activity. Use dynamic light scattering (DLS) to confirm colloidal stability .
- Metabolite interference : Ester hydrolysis in cell-based assays generates free carboxylic acids, which may exhibit off-target effects. LC-MS/MS monitoring of parent compound and metabolites is advised .
Key Properties and Derivatives
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
